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Compound of Interest

2-Bromo-3-methylbutenoic acid
Compound Name:
methyl ester

Cat. No.: B142322

An In-depth Guide to the IUPAC Nomenclature and Structure of Methyl 2-bromo-3-methylbut-2-
enoate

For researchers, scientists, and professionals in drug development, a precise understanding of
chemical nomenclature and structure is paramount. This guide provides a detailed analysis of
the IUPAC name and structural representation of the compound commonly referred to as 2-
bromo-3-methylbutenoic acid methyl ester.

IUPAC Name and Chemical Structure

The correct IUPAC name for the compound is methyl 2-bromo-3-methylbut-2-enoate.[1] Its
chemical formula is CsHoBrO:.

The structure of this molecule is characterized by a four-carbon chain containing a carbon-
carbon double bond (an alkene) and a methyl ester functional group. A bromine atom and a
methyl group are attached as substituents to the carbon chain.

Molecular Structure:

Note: This is a simplified 2D representation. The actual spatial arrangement around the double
bond leads to stereocisomers, which will be discussed below.

Step-by-Step IUPAC Nomenclature
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The IUPAC name is derived by systematically identifying the principal functional group, the
parent chain, and all substituents.

Identification of the Principal Functional Group

The molecule contains an ester functional group (-COOR"), which has higher priority in [IUPAC
nomenclature than an alkene or an alkyl halide.[2] Therefore, the compound is named as an
ester.

Naming the Ester

Ester names are composed of two parts:
o The name of the alkyl group from the alcohol part (the group attached to the oxygen).

o The name of the carboxylate part derived from the carboxylic acid, with the "-oic acid" suffix
changed to "-oate".[3][4][5]

In this molecule, the alkyl group attached to the single-bonded oxygen is a methyl group.

Naming the Carboxylate Parent Chain

The parent chain is the longest continuous carbon chain that includes the carbonyl carbon of
the ester and the carbon-carbon double bond.

Parent Chain Length: The longest chain containing the principal functional group has four
carbon atoms, so the root name is but-.

e Unsaturation: There is a double bond present, so the "-ane" suffix is changed to "-ene". The
name becomes butenoate.

e Numbering the Chain: The chain is numbered starting from the carbonyl carbon as carbon-1
(C1). The double bond is between C2 and C3. Therefore, the name is but-2-enoate.

« |dentifying Substituents:
o A bromine atom is attached to C2, so we have a 2-bromo substituent.

o A methyl group is attached to C3, giving a 3-methyl substituent.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Z_-3-bromo-2-methylbut-2-enal
https://chem.libretexts.org/Courses/Providence_College/Organic_Chemistry_I/06%3A_Alkenes/6.01%3A_Cahn-Ingold-Prelog_Convention
http://www.hyperconjugation.com/3719files/CIPrules.pdf
https://en.wikipedia.org/wiki/Cahn%E2%80%93Ingold%E2%80%93Prelog_priority_rules
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Assembling the Carboxylate Name: The substituents are listed alphabetically before the
parent name: 2-bromo-3-methylbut-2-enoate.

Assembling the Full IUPAC Name

Combining the name of the alkyl group and the carboxylate part gives the full IUPAC name:
methyl 2-bromo-3-methylbut-2-enoate.

Stereochemistry: (E) and (Z) Isomers

The presence of a double bond with different substituents on each carbon atom gives rise to
geometric isomerism. The configuration is specified using the (E)/(Z) notation, determined by
the Cahn-Ingold-Prelog (CIP) priority rules.

Applying CIP Rules:
We analyze the substituents on each carbon of the double bond (C2 and C3).
e On Carbon-2 (C2):

o -Br (Bromine): Atomic number 35 (Higher priority)

o -COOCHs (Carbomethoxy group): The atom directly attached is Carbon (atomic number
6). (Lower priority)

e On Carbon-3 (C3):

o -CHs (Methyl group): The atom directly attached is Carbon (atomic number 6). (Higher
priority)

o -H (Hydrogen): Atomic number 1. (Lower priority)
Determining the Isomer:

e (2Z)-isomer: If the two higher-priority groups (-Br on C2 and -CHs on C3) are on the same
side of the double bond, the isomer is designated as (Z) from the German zusammen
(together).
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o (E)-isomer: If the two higher-priority groups are on opposite sides of the double bond, the

isomer is designated as (E) from the German entgegen (opposite).

Therefore, the complete and unambiguous IUPAC names for the two stereoisomers are:

¢ (Z)-methyl 2-bromo-3-methylbut-2-enoate

e (E)-methyl 2-bromo-3-methylbut-2-enoate

Data Presentation

Property Description

IUPAC Name methyl 2-bromo-3-methylbut-2-enoate
Synonym 2-bromo-3-methylbutenoic acid methyl ester
Molecular Formula CeHoBroO:

Principal Functional Group Ester

Parent Chain Butenoate

Substituents

2-bromo, 3-methyl

Stereoisomers

(E) and (2) isomers

Visualization of IUPAC Naming Logic

The following diagram illustrates the logical workflow for determining the IUPAC name of the

molecule.

© 2025 BenchChem. All rights reserved.

4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start: 2-bromo-3-methylbutenoic acid methyl ester

Identify Principal Functional Group

Name the Alkyl Part (from alcohol) Name the Carboxylate Part

Find Parent Chain with C=0 and C=C

4 Carbons -> but-
Double Bond -> -ene

Ester Suffix -> -oate

Parent Name: but-2-enoate }4—

Identify & Number Substituents
C2: Bromo
C3: Methyl
Substituents: 2-bromo-3-methyl

Assemble Carboxylate Name

2-bromo-3-methylbut-2-enoate

Combine Both Parts

Final IUPAC Name:
methyl 2-bromo-3-methylbut-2-enoate

Determine Stereochemistry (E/Z)

Apply Cahn-Ingold-Prelog Rules

Priority:
C2: Br > COOCH3
C3:CH:>H

Defines (E) and (Z) Isomers

Click to download full resolution via product page

Caption: Logical workflow for deriving the IUPAC name.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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